N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride
Description
This compound features a complex heterocyclic architecture, comprising a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core fused with a 5-nitrothiophene-2-carboxamide moiety. The diethylaminoethyl side chain and hydrochloride salt enhance solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2.ClH/c1-3-22(4-2)7-8-23(19(25)16-5-6-18(30-16)24(26)27)20-21-13-11-14-15(12-17(13)31-20)29-10-9-28-14;/h5-6,11-12H,3-4,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANZTTUPHYUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound shares structural motifs with several derivatives, differing primarily in substituents and side chains. Key analogs include:
Key Observations :
- Core Heterocycle: Benzoxazole derivatives () exhibit higher metabolic stability due to reduced ring strain compared to the fused dioxino-benzothiazole system, which may enhance in vivo half-life .
Physicochemical and Spectroscopic Properties
- NMR Profiles: Substituent changes in regions analogous to "A" and "B" () significantly alter chemical shifts. For example, the nitro group in the thiophene ring causes deshielding in adjacent protons (δ ~8.2 ppm) compared to non-nitrated analogs (δ ~7.5 ppm) .
- Mass Spectrometry: Molecular networking () reveals that fragmentation patterns of the target compound and its dimethylamino analog share a cosine score >0.85, indicating high structural similarity .
Bioactivity and Target Interactions
- Mode of Action : Clustering analysis () suggests that the target compound and its analogs likely inhibit kinases or redox enzymes due to their nitroaromatic and electron-deficient heterocycles .
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